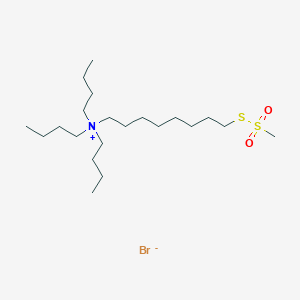
8-(Tributylammonium)octyl Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 8-(Tributylammonium)octyl Methanethiosulfonate Bromide involves several steps. The synthetic route typically includes the reaction of octyl methanethiosulfonate with tributylamine in the presence of a brominating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently .
Análisis De Reacciones Químicas
8-(Tributylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
8-(Tributylammonium)octyl Methanethiosulfonate Bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Tributylammonium)octyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins by reacting with thiol groups, leading to changes in protein structure and function . This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
8-(Tributylammonium)octyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
Octyl Methanethiosulfonate: Lacks the tributylammonium group, making it less effective in certain applications.
Tributylammonium Methanethiosulfonate: Lacks the octyl group, affecting its solubility and reactivity.
Methanethiosulfonate Bromide: A simpler compound with different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provide specific reactivity and solubility characteristics .
Propiedades
Fórmula molecular |
C21H46BrNO2S2 |
|---|---|
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
tributyl(8-methylsulfonylsulfanyloctyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-5-8-17-22(18-9-6-2,19-10-7-3)20-15-13-11-12-14-16-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LCJYIDRJFWBIJF-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCCCCCCSS(=O)(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


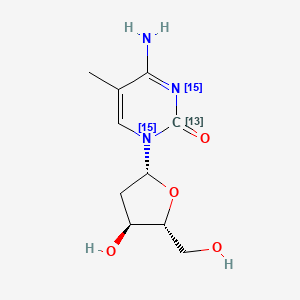
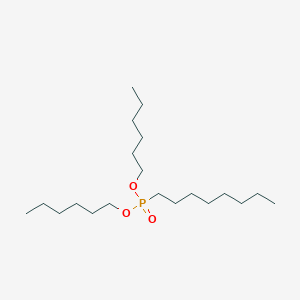
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
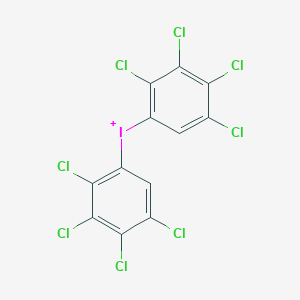
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

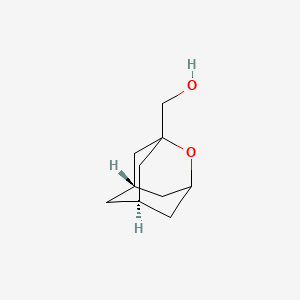

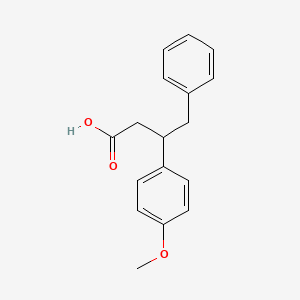
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
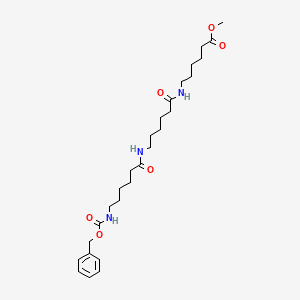
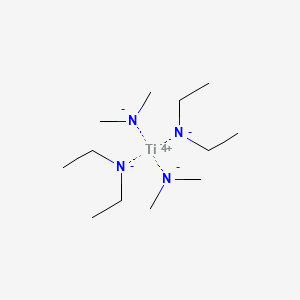
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
